EGFR Phosphorylation Inhibition: 8-Acetamide vs. 7-Position and N-Unsubstituted Analogs
In a cellular assay measuring inhibition of EGF-induced EGFR phosphorylation in human A431 cells, 921868-01-1 (the 8-acetamide derivative) demonstrated an IC50 of 20,000 nM [1]. This activity profile is consistent with the compound's role as a screening hit or fragment within a larger medicinal chemistry program. SAR data from the broader tetrahydrobenzo[b][1,4]oxazepine patent family (EA028991B1) reveals that regioisomeric 7-substituted analogs and analogs lacking the N5-methyl group exhibit substantially different kinase inhibition profiles, confirming that EGFR inhibition potency is dependent on the specific substitution pattern [2].
| Evidence Dimension | EGFR phosphorylation inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (A431 cells) |
| Comparator Or Baseline | 7-substituted and N5-H analogs (class-level; quantitative head-to-head values are not publicly available for this specific endpoint) |
| Quantified Difference | Specific isomeric SAR demonstrated within patent family; quantitative comparator data not publicly disclosed |
| Conditions | Human A431 epithelial carcinoma cells; 60-minute compound preincubation; EGF induction; 10-minute readout by ELISA |
Why This Matters
This defines the potency baseline of the 8-acetamide scaffold in a well-validated kinase target, enabling researchers to contextualize its starting point for further optimization relative to internal or proprietary analog sets.
- [1] BindingDB. BDBM50235696 / CHEMBL4060383. Affinity Data: IC50 2.00E+4 nM. Inhibition of EGF-induced EGFR phosphorylation in human A431 cells. View Source
- [2] Google Patents. EA028991B1 - Heterocyclic amides as kinase inhibitors. Eurasian Patent Office, 2014. View Source
